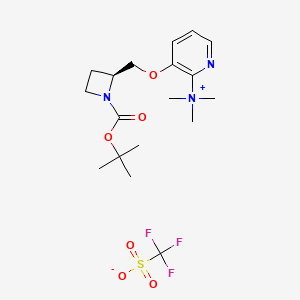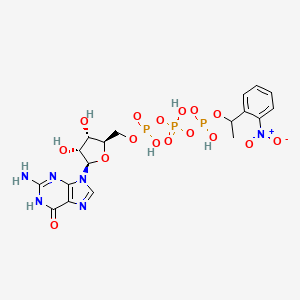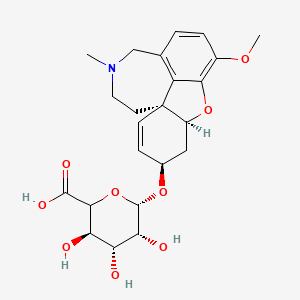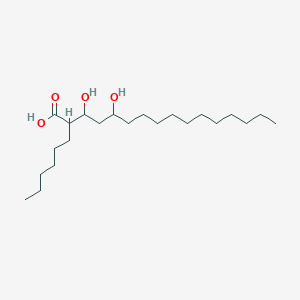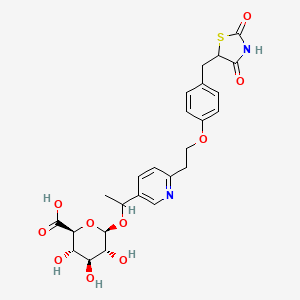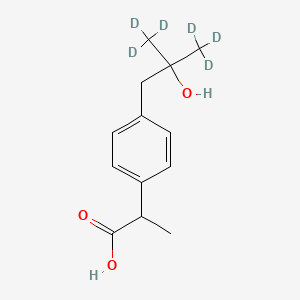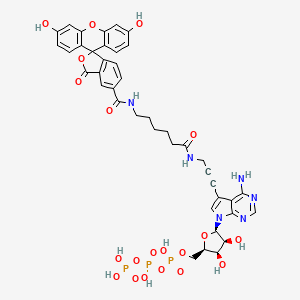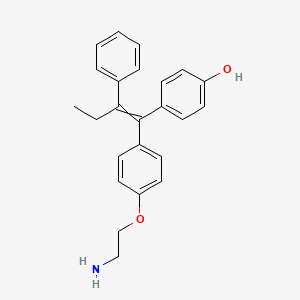![molecular formula C₃₁H₃₂ClNO₄ B1141147 2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol CAS No. 184764-20-3](/img/structure/B1141147.png)
2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves multi-step reactions, including Friedel–Crafts reactions, cyclizations, and the use of protective groups for functional moieties. For instance, the synthesis of quinoline derivatives can be achieved through efficient routes involving the use of methanesulfonyl as a protective group, enabling high-yield production through simplified synthetic pathways (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using various spectroscopic and diffractometric techniques. These methods provide insights into the polymorphism, molecular geometry, and electronic structure of such compounds. For example, detailed solid-state NMR and single-crystal X-ray diffraction studies can elucidate subtle structural differences between polymorphic forms, contributing to our understanding of their molecular structures (Vogt et al., 2013).
Chemical Reactions and Properties
Quinoline derivatives can participate in various chemical reactions, including asymmetric syntheses and cyclizations, which are crucial for modifying their structural and functional attributes. The asymmetric synthesis of certain quinoline metabolites, for example, involves reductions that yield diastereomers with distinct absolute configurations, influencing their chemical properties and reactivities (Shetty & Nelson, 1988).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structures, can significantly impact their application potential. Polymorphism, in particular, plays a crucial role in the physical characterization of these compounds, with different polymorphic forms exhibiting distinct physical properties that can affect their performance in various applications (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including reactivity, stability, and electronic structure, are pivotal for their functionality in various scientific domains. Studies involving quantum chemical calculations and molecular docking can provide valuable insights into the electronic structure, reactivity, and potential biological activity of these compounds (Viji et al., 2020).
Wissenschaftliche Forschungsanwendungen
Mechanisms of Chemical Reactions and Environmental Applications
The acidolysis mechanism of lignin model compounds, including those with complex structures similar to the compound , has significant implications for understanding the chemical breakdown of natural polymers in the environment. The research by Yokoyama (2015) delves into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the importance of the presence of the γ-hydroxymethyl group and the hydride transfer mechanism in these processes. This study could offer insights into the degradation and transformation of complex chemical compounds in natural and industrial settings, contributing to advancements in environmental chemistry and technology for biomass utilization and conversion Yokoyama, 2015.
Biodegradation and Environmental Fate
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) reviewed by Thornton et al. (2020) provide a framework for understanding how similar chemical structures, possibly including the compound , interact with microbial communities in soil and groundwater. This research underscores the capacity of microorganisms to degrade complex ethers and the influence of environmental conditions on these processes. Insights from this study can be applied to assess the environmental impact and degradation pathways of similar compounds, enhancing our understanding of environmental pollution and remediation strategies Thornton et al., 2020.
Applications in Anticorrosion and Material Science
Quinoline derivatives, closely related to the structure of the compound of interest, have been extensively studied for their applications as anticorrosive materials. The review by Verma et al. (2020) explores the effectiveness of quinoline derivatives in protecting metallic surfaces from corrosion, highlighting the role of polar substituents in forming stable chelating complexes. This research indicates potential applications of the compound in material science, specifically in the development of new anticorrosive coatings and treatments for metals Verma et al., 2020.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]-1-(methoxymethoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32ClNO4/c1-31(35,20-37-21-36-2)28-9-4-3-7-23(28)13-17-30(34)25-8-5-6-22(18-25)10-15-27-16-12-24-11-14-26(32)19-29(24)33-27/h3-12,14-16,18-19,30,34-35H,13,17,20-21H2,1-2H3/b15-10+/t30-,31?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPRPJKYUMHMNX-WSEJTZBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCOC)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COCOC)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


